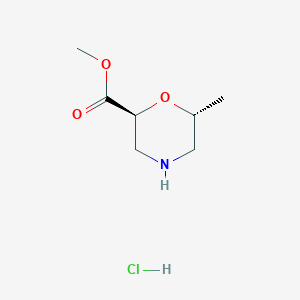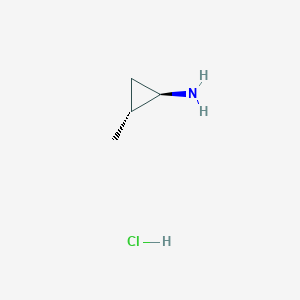
N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride
Übersicht
Beschreibung
“N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride” is a complex organic compound. The “N-(2-ethoxyethyl)” part suggests an ethoxyethyl group attached to a nitrogen atom. “2,3-dihydro-1H-inden-1-amine” suggests an indene structure (a fused cyclopentene and benzene ring) with an amine group at the 1 position, and the “2,3-dihydro” part indicates that the compound is a partially hydrogenated derivative of indene .
Molecular Structure Analysis
The molecular structure would likely feature a fused ring system from the indene, with an amine group (-NH2) attached at the 1 position of the ring. The nitrogen of this amine group would also be bonded to an ethoxyethyl group (-C2H5OC2H4-). The entire molecule would be in the form of a hydrochloride salt, indicating an additional HCl component .Chemical Reactions Analysis
The reactivity of this compound would depend on the presence of the functional groups. The amine could participate in reactions typical of amines, such as acid-base reactions or reactions with electrophiles. The aromatic ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Predicting the physical and chemical properties of a compound requires detailed knowledge of its structure and the nature of its constituent atoms and bonds. Some general predictions can be made based on the functional groups present. For example, the presence of an amine group might confer basic properties, and the compound is likely to be polar due to the presence of polar bonds .Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. In organic synthesis, this compound has been used as a building block in the synthesis of various organic compounds. In material science, this compound has been used as a precursor to the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes and proteins that play a role in inflammation, tumor growth, and cancer progression. Additionally, this compound has been shown to induce cell death in cancer cells, further supporting its potential as an anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2), which plays a role in inflammation. Additionally, this compound has been shown to induce cell death in cancer cells, suggesting its potential as an anti-cancer agent. In vivo studies have shown that this compound can reduce inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride in lab experiments is its relatively simple synthesis method, which makes it easily accessible to researchers. Additionally, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potentially valuable tool in the study of these disease processes. However, one limitation of using this compound in lab experiments is its relatively limited availability, which may limit its widespread use.
Zukünftige Richtungen
There are several future directions for N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride research. One potential direction is the development of novel this compound derivatives with improved anti-inflammatory and anti-cancer properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, more research is needed to explore the potential limitations and challenges associated with using this compound in lab experiments and its potential applications in clinical settings.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-15-10-9-14-13-8-7-11-5-3-4-6-12(11)13;/h3-6,13-14H,2,7-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHFAVHBLUVYOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC1CCC2=CC=CC=C12.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Furan-2-ylmethyl)amino]benzonitrile](/img/structure/B3250585.png)








![2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B3250656.png)



